molecular formula C21H26Cl2N6O B3001259 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride CAS No. 1179481-62-9

6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride

Cat. No.: B3001259
CAS No.: 1179481-62-9
M. Wt: 449.38
InChI Key: LMLICNJDHMHOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride is a chemical compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in the presence of solvents such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to achieve high yields . The substitution of chlorine atoms in cyanuric chloride with morpholino and di-m-tolyl groups results in the formation of the desired triazine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of aromatase or other enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride include other 1,3,5-triazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-N,4-N-bis(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O.2ClH/c1-15-5-3-7-17(13-15)22-19-24-20(23-18-8-4-6-16(2)14-18)26-21(25-19)27-9-11-28-12-10-27;;/h3-8,13-14H,9-12H2,1-2H3,(H2,22,23,24,25,26);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLICNJDHMHOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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